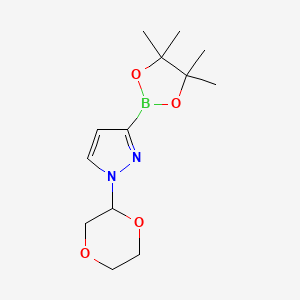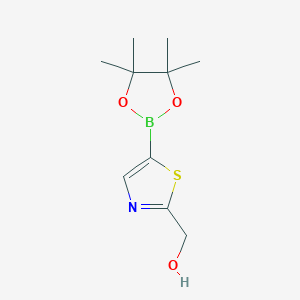
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol is a chemical compound that features a thiazole ring substituted with a methanol group and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol typically involves the reaction of thiazole derivatives with boronic acid esters. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of thiazole halides with boronic acid esters under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the coupling partner.
Aplicaciones Científicas De Investigación
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester moiety allows it to form new carbon-carbon bonds, making it a valuable intermediate in organic synthesis. The thiazole ring can interact with various molecular targets, potentially influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol is unique due to the presence of both a thiazole ring and a boronic ester moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C10H16BNO3S |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-5-12-8(6-13)16-7/h5,13H,6H2,1-4H3 |
Clave InChI |
WOLVFOVYXMHSDJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
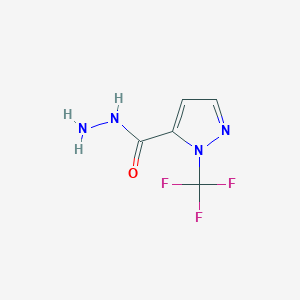
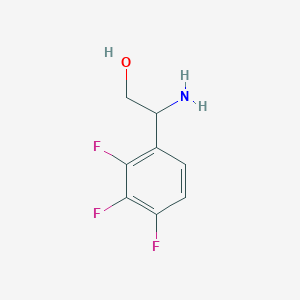
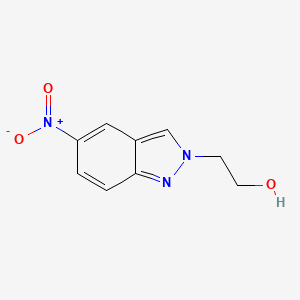
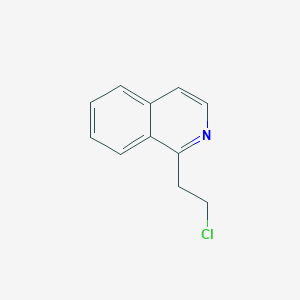
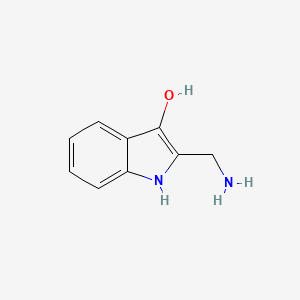

![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)


